molecular formula C14H24N2O B5676841 N'-[(4-methoxy-3-methylphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine

N'-[(4-methoxy-3-methylphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine

Cat. No.: B5676841
M. Wt: 236.35 g/mol
InChI Key: BNSMNQARJVCMCM-UHFFFAOYSA-N
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Description

N’-[(4-methoxy-3-methylphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is an organic compound characterized by its unique structure, which includes a methoxy group, a methyl group, and a trimethylethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-methoxy-3-methylphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxy-3-methylbenzaldehyde and N,N,N’-trimethylethane-1,2-diamine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Catalysts: A catalyst such as p-toluenesulfonic acid may be used to facilitate the reaction.

    Procedure: The 4-methoxy-3-methylbenzaldehyde is reacted with N,N,N’-trimethylethane-1,2-diamine in the presence of the catalyst and solvent. The mixture is heated under reflux for several hours until the reaction is complete.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure N’-[(4-methoxy-3-methylphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine.

Industrial Production Methods

In an industrial setting, the production of N’-[(4-methoxy-3-methylphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine may involve larger-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-methoxy-3-methylphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    p-Toluenesulfonic acid, palladium on carbon.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(4-methoxy-3-methylphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(4-methoxy-3-methylphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

N’-[(4-methoxy-3-methylphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: N,N,N’-trimethylethane-1,2-diamine, 4-methoxy-3-methylbenzaldehyde, N’-[(4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine.

    Uniqueness: The presence of both methoxy and methyl groups on the phenyl ring, along with the trimethylethane-1,2-diamine moiety, imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name

N'-[(4-methoxy-3-methylphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c1-12-10-13(6-7-14(12)17-5)11-16(4)9-8-15(2)3/h6-7,10H,8-9,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSMNQARJVCMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN(C)CCN(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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